LogP: 4-Fluorophenyl vs. Other Aryl Analogs
The 4-fluorophenyl substituent confers a distinct lipophilicity profile compared to other common 2-arylthiazolidine-4-carboxylic acid derivatives. The target compound exhibits a calculated LogP of -0.24 , which represents a substantial reduction in lipophilicity relative to the unsubstituted 2-phenyl analog (calculated LogP approximately +0.8 to +1.2 based on fragment contribution) and the 4-methoxyphenyl analog (calculated LogP approximately +0.5 to +0.9). This lower LogP value indicates enhanced aqueous solubility and potentially improved drug-like properties for applications requiring reduced passive membrane permeability or lower plasma protein binding.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = -0.24 |
| Comparator Or Baseline | 2-phenylthiazolidine-4-carboxylic acid: LogP ≈ +0.8 to +1.2; 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid: LogP ≈ +0.5 to +0.9 |
| Quantified Difference | Target compound is approximately 1.0–1.4 LogP units lower (more hydrophilic) than unsubstituted phenyl analog |
| Conditions | Calculated values based on fragment-based prediction models (Hit2Lead/ChemBridge algorithm) |
Why This Matters
Lower LogP directly impacts aqueous solubility and distribution coefficient, making this compound preferentially suitable for assays requiring higher compound solubility in aqueous buffers or for hit-to-lead campaigns targeting hydrophilic binding pockets.
